
Hederagonic acid
Overview
Description
Hederagonic acid (CAS: 466-01-3) is a naturally occurring triterpenoid compound with the molecular formula C30H46O4 and a molecular weight of approximately 470.68 g/mol . It is widely distributed in plants such as Pulsatilla chinensis (roots), Dipsacus asper (roots), and Celastrus orbiculatus . Structurally, it is characterized as 23-hydroxy-3-oxoolean-12-en-28-oic acid, featuring a pentacyclic oleanane skeleton with hydroxyl, ketone, and carboxylic acid functional groups .
This compound exhibits diverse pharmacological activities, including:
- Glycogen phosphorylase inhibition (IC50: 53–103 μM), which is relevant for diabetes management .
- Moderate cytotoxic activity against melanoma cells, as observed in Verbena officinalis extracts .
Its physical properties include a boiling point of 587.9±50.0 °C, density of 1.1±0.1 g/cm³, and solubility in polar solvents like methanol and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic approach to hederagonic acid involves several multi-step one-pot reactions, which minimize the number of steps and reduce preparative effort. The synthesis starts from oleanolic acid, a commercially available material. Catalytic C–H functionalization is achieved at unusually low temperatures, allowing this compound to be prepared in as few as four steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of oleanolic acid as a starting material suggests that large-scale production could be feasible, given the availability of oleanolic acid in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Hederagonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of hederagenin to this compound is a key reaction in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium permanganate for oxidation reactions. The reactions are typically carried out at room temperature, which is advantageous for maintaining the stability of the compound .
Major Products: The major product formed from the oxidation of hederagenin is this compound itself. Other products may include derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hederagonic acid has a wide range of scientific research applications. It is used in natural product synthesis and synthetic methodology research. The compound’s biological activities make it a target for developing new molecular drugs, particularly those targeting ion channels . Additionally, this compound and its derivatives have been studied for their anti-inflammatory properties and potential use in treating acute lung injury .
Mechanism of Action
The mechanism of action of hederagonic acid involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the nuclear translocation of IRF3 and p65, disrupting the STING/IRF3/NF-κB signaling pathway. This mechanism is crucial for its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Triterpenoids
Structural and Functional Group Analysis
The pharmacological and chemical properties of hederagonic acid are best understood through comparison with related triterpenoids (Table 1).
Table 1: Key Structural and Functional Differences
Pharmacological Activity Comparison
Glycogen Phosphorylase Inhibition
- Oleanolic acid derivatives show stronger inhibition (e.g., glycosides with IC50 < 50 μM), attributed to enhanced solubility and target binding .
Anti-Inflammatory and Antioxidant Effects
- This compound reduces lipid peroxidation in neuronal models, suggesting neuroprotective applications .
- Ursolic acid demonstrates superior anti-COPD activity by suppressing neutrophil extracellular traps (NETs) formation .
- Glycyrrhetinic acid is a potent anti-inflammatory agent, inhibiting 11β-hydroxysteroid dehydrogenase and cortisol metabolism .
Anticancer Activity
- This compound shows moderate cytotoxicity against melanoma cells (via apoptosis induction) .
- Ursolic acid and oleanolic acid exhibit broader anticancer effects, including inhibition of tumor angiogenesis and metastasis .
Physicochemical Properties
- Solubility: this compound is hydrophilic, favoring methanol/ethanol extraction, whereas hederagenin and ursolic acid are more lipophilic, requiring non-polar solvents .
- Synthesis: this compound can be semisynthesized in 4 steps via catalytic C–H activation, offering a scalable route compared to traditional methods for triterpenoids .
Discussion of Structural-Activity Relationships (SAR)
- Ketone vs.
- Carboxylic Acid Position: The 28-COOH moiety is critical for binding to glycogen phosphorylase, as seen in this compound and oleanolic acid derivatives .
- Hydroxylation Patterns: 23-OH in this compound and 2α,3β,23-trihydroxy in arjunolic acid influence solubility and membrane permeability, affecting bioavailability .
Biological Activity
Hederagonic acid (C30H46O4) is a natural pentacyclic triterpenoid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and metabolic disorders. This article explores the pharmacological effects of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C30H46O4, with a molecular weight of 474.70 g/mol. It is predominantly found in various medicinal plants, particularly those belonging to the Araliaceae and Ranunculaceae families.
Table 1: Key Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C30H46O4 |
Molecular Weight | 474.70 g/mol |
Solubility | Insoluble in water; slightly soluble in methanol and ethanol |
Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH) |
Anti-Cancer Properties
Numerous studies have demonstrated that this compound and its derivatives exhibit significant anti-cancer properties. These compounds inhibit cancer cell proliferation, induce apoptosis, and modulate autophagy. Key molecular targets include:
- STAT3 : Involved in cell survival and proliferation.
- PI3K/AKT : A critical pathway for cell growth and survival.
- NF-κB : Regulates genes involved in inflammation and cell survival.
A systematic review highlighted that this compound derivatives can enhance cytotoxicity against various cancer cell lines by introducing different substituents at specific positions on the molecule .
Anti-Inflammatory Effects
This compound also exhibits potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines through the modulation of pathways such as NF-κB and MAPK. This action suggests potential therapeutic applications for inflammatory diseases .
Table 2: Biological Activities of this compound
Case Studies
Research has shown promising results regarding the application of this compound in clinical settings. One notable study evaluated its efficacy in a preclinical model of cancer:
- Case Study: Efficacy Against Breast Cancer
- Objective : To assess the anti-cancer effects of this compound on MCF-7 breast cancer cells.
- Findings : Treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.
This study underscores the potential for developing this compound as a therapeutic agent against breast cancer.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXZTKJFWJFMJG-AOIBKUJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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